Chemical structure and properties of 2-Amino-3,6-dimethylbenzene-1-sulfonamide
Chemical structure and properties of 2-Amino-3,6-dimethylbenzene-1-sulfonamide
An In-Depth Technical Guide to 2-Amino-3,6-dimethylbenzene-1-sulfonamide
This document provides a comprehensive technical overview of 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS No. 1699018-33-1), a compound belonging to the sulfonamide class of molecules. As a substituted aromatic sulfonamide, it holds potential for investigation in various fields of drug discovery and materials science. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, detailed protocols for its analytical characterization, its likely mechanism of action based on its structural class, and essential safety protocols.
Section 1: Structural and Physicochemical Characteristics
2-Amino-3,6-dimethylbenzene-1-sulfonamide is an aromatic compound featuring a primary amine (-NH₂), two methyl (-CH₃) groups, and a sulfonamide (-SO₂NH₂) functional group attached to a benzene ring. The specific substitution pattern is critical to its chemical reactivity and potential biological activity. While extensive experimental data is not widely published, its fundamental properties can be defined, and others can be computationally predicted.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-3,6-dimethylbenzene-1-sulfonamide | |
| CAS Number | 1699018-33-1 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 200.26 g/mol | [1][2] |
| SMILES | O=S(=O)(N)C1=C(N)C(=CC=C1C)C | [1] |
| InChI Key | VCRIOKMVNKNMDJ-UHFFFAOYSA-N | |
| Purity (Typical) | ≥95% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 86.18 Ų | [1] |
| Predicted LogP | 0.533 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 |[1] |
Section 2: Proposed Synthesis and Purification Workflow
The rationale for this multi-step synthesis involves the strategic introduction of the sulfonyl chloride group followed by amination and, finally, the reduction of the nitro group to the target amine. The nitro group serves as a precursor to the amine and is a moderately deactivating, meta-directing group, which influences the position of the initial chlorosulfonation step.
Detailed Experimental Protocol:
Step 1: Chlorosulfonation of 1,4-Dimethyl-2-nitrobenzene
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), cool chlorosulfonic acid (3.0 molar equivalents) to 0°C in an ice-water bath.
-
Slowly add 1,4-dimethyl-2-nitrobenzene (1.0 molar equivalent) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The slow addition is critical to control the highly exothermic reaction and prevent unwanted side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring. This step quenches the reaction and precipitates the sulfonyl chloride product.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is 3,6-dimethyl-2-nitrobenzene-1-sulfonyl chloride.
Step 2: Amination of the Sulfonyl Chloride
-
Suspend the crude 3,6-dimethyl-2-nitrobenzene-1-sulfonyl chloride (1.0 molar equivalent) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
Add concentrated aqueous ammonia (Ammonium Hydroxide, ~5.0 molar equivalents) dropwise. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.[5]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and acidify with dilute HCl to precipitate any unreacted starting material. Filter if necessary.
-
Make the aqueous solution basic with a saturated sodium bicarbonate solution to precipitate the sulfonamide product.
-
Filter the solid, wash with cold water, and dry to yield 3,6-dimethyl-2-nitrobenzene-1-sulfonamide.
Step 3: Reduction of the Nitro Group
-
To a solution of 3,6-dimethyl-2-nitrobenzene-1-sulfonamide (1.0 molar equivalent) in ethanol or concentrated HCl, add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 molar equivalents) portion-wise. Alternatively, catalytic hydrogenation (H₂ gas over Palladium on Carbon) can be used.
-
Heat the mixture to reflux for 2-4 hours. The choice of reduction method is crucial; SnCl₂/HCl is a classic and effective method for nitro group reduction in the presence of other functional groups.
-
After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH ~8-9). This will precipitate the tin salts and the free amine product.
-
Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Amino-3,6-dimethylbenzene-1-sulfonamide by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Section 3: Spectroscopic Analysis and Structural Elucidation
Accurate structural confirmation is paramount. The following protocols describe the standard methods for acquiring and interpreting the spectroscopic data for the title compound. The tables below provide predicted values based on the known effects of the constituent functional groups.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it can help in observing exchangeable protons like those on the amine and sulfonamide groups.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key signals to identify are the two distinct aromatic protons, the primary amine protons, the sulfonamide protons, and the two methyl group protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the six unique aromatic carbons and the two methyl carbons.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.2-7.4 | s (broad) | 2H | -SO₂NH₂ | Exchangeable protons of the sulfonamide group.[7] |
| ~6.8-7.0 | d | 1H | Aromatic-H | Aromatic proton ortho to the sulfonamide group. |
| ~6.6-6.8 | d | 1H | Aromatic-H | Aromatic proton meta to the sulfonamide group. |
| ~5.0-5.5 | s (broad) | 2H | -NH₂ | Exchangeable protons of the primary amine.[7] |
| ~2.4 | s | 3H | Ar-CH₃ | Methyl group at position 6. |
| ~2.2 | s | 3H | Ar-CH₃ | Methyl group at position 3. |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~145-150 | C -NH₂ | Aromatic carbon attached to the electron-donating amine group. |
| ~135-140 | C -SO₂NH₂ | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |
| ~130-135 | Aromatic C -H | Unsubstituted aromatic carbons. |
| ~125-130 | Aromatic C -CH₃ | Aromatic carbons attached to methyl groups. |
| ~115-120 | Aromatic C -H | Unsubstituted aromatic carbons. |
| ~110-115 | Aromatic C -CH₃ | Aromatic carbons attached to methyl groups. |
| ~20-22 | Ar-C H₃ | Methyl carbon. |
| ~18-20 | Ar-C H₃ | Methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Alternatively, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Table 4: Predicted Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[7] |
| 3350 - 3250 | Medium | N-H Stretch | Sulfonamide (-SO₂NH₂)[7] |
| 1640 - 1600 | Medium-Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂)[7] |
| 1590 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | Benzene Ring |
| 1350 - 1310 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂)[7][8] |
| 1170 - 1140 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂)[7][8] |
Mass Spectrometry (MS)
Protocol:
-
Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis: Acquire spectra in both positive and negative ion modes.
-
Expected Result: In positive ion mode, the molecular ion peak [M+H]⁺ should be observed at m/z 201.0692. The high-resolution mass will confirm the elemental composition (C₈H₁₃N₂O₂S⁺). Key fragmentation would likely involve the loss of SO₂ (64 Da) or NH₂ (16 Da).
Section 4: Potential Biological Activity and Mechanism of Action
As a member of the sulfonamide class, 2-Amino-3,6-dimethylbenzene-1-sulfonamide is predicted to function as an antibacterial agent. The primary mechanism of action for sulfonamides is the inhibition of folic acid synthesis in prokaryotes.[5][9]
Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (DNA and RNA).[10] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[9][11] By competitively inhibiting DHPS, sulfonamides block the production of dihydropteroic acid, a precursor to folic acid.[5] This disruption of the folate pathway halts bacterial growth and replication, resulting in a bacteriostatic effect.[10][11][12] Mammalian cells are unaffected because they obtain folic acid from their diet and do not possess the DHPS enzyme.[10]
Section 5: Safety, Handling, and Storage
No specific toxicological data for 2-Amino-3,6-dimethylbenzene-1-sulfonamide is available. Therefore, it must be handled with care, assuming it possesses hazards similar to other substituted benzenesulfonamides.[13][14]
Hazard Identification:
-
Skin Irritation: May cause skin irritation.[14]
-
Eye Irritation: May cause serious eye irritation.[14]
-
Respiratory Irritation: May cause respiratory tract irritation.[14]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Wash hands thoroughly after handling.
-
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
If Inhaled: Move person to fresh air and keep comfortable for breathing.[13]
-
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
Conclusion
2-Amino-3,6-dimethylbenzene-1-sulfonamide is a sulfonamide derivative with clear potential for further scientific inquiry. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The proposed synthetic route is robust, and the detailed analytical protocols offer a clear path to structural verification. Based on its chemical class, its most probable application lies in the development of novel antibacterial agents that function by inhibiting bacterial folic acid synthesis. As with any novel chemical entity, all handling and experimental work should be conducted with the appropriate safety precautions in place.
References
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